molecular formula C16H24N6O B6616780 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- CAS No. 1436170-00-1

1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-

Cat. No.: B6616780
CAS No.: 1436170-00-1
M. Wt: 316.40 g/mol
InChI Key: CUWXGQOMJBKNPO-UHFFFAOYSA-N
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Description

1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by its complex structure, which includes a piperazine ring, a butanenitrile group, a morpholine ring, and a pyrimidine ring.

Preparation Methods

The synthesis of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- involves multiple steps, typically starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activity. It is also used in industrial applications, particularly in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- can be compared to other similar compounds, such as those containing piperazine, morpholine, or pyrimidine rings. These similar compounds include 1-Piperazineethanol, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- and 1-Piperazinepropanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-. The uniqueness of 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c17-3-1-2-4-20-5-7-21(8-6-20)15-13-16(19-14-18-15)22-9-11-23-12-10-22/h13-14H,1-2,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWXGQOMJBKNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC#N)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173662
Record name 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436170-00-1
Record name 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436170-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinebutanenitrile, 4-[6-(4-morpholinyl)-4-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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